2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The phenyl group attached to the thiazole ring contributes to the compound's unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been achieved through various methods. One approach involves the nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate by primary, secondary, and aryl amines, which has been facilitated by ultrasonic and thermally mediated aminolysis, yielding high yields of novel 2-amino-1,3-thiazole-5-carboxylates . Another method includes the reaction of aromatic aldehyde with dichloroacetic acid and thiourea to synthesize 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, followed by further reactions to produce Schiff's base derivatives and imide derivatives .
Molecular Structure Analysis
The molecular structure of related thiazole compounds has been extensively studied. For instance, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, a compound with a similar thiazole core, was determined using X-ray diffraction. This study revealed that the molecules form dimers through intermolecular hydrogen bonds, which are arranged in infinite layers parallel to the xy plane . Although this compound is not the exact target molecule, the structural analysis of similar compounds provides insights into the potential molecular interactions and conformation of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives is influenced by the presence of the amino group and the phenyl ring. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the phenyl ring can undergo various electrophilic substitutions. The synthesis of Schiff's base derivatives from 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid illustrates the reactivity of the amino group in condensation reactions with aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are characterized by spectroscopic methods such as IR, NMR, and HRMS or elemental analysis. These techniques confirm the structure of the synthesized compounds and provide information on the melting points, which are indicative of the purity and stability of the compounds . The biological activities of these compounds, including fungicidal and antiviral activities, have been evaluated, demonstrating their potential for applications in fungi and virus control . The intermolecular contacts in related compounds are dominated by hydrogen bonding, which is a key factor in determining the physical properties and solubility .
Scientific Research Applications
Synthesis and Biological Activities
A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized, exhibiting promising biological activities, including fungicidal and antivirus activities. Preliminary bioassays demonstrated good fungicidal activity at 50 µg/mL against six tested fungi, with compounds 4b and 4i showing over 50% activity. Moreover, most compounds displayed effective antiviral activity against Tobacco Mosaic Virus (TMV) in various models at 100 µg/mL, highlighting their potential for fungi and virus control strategies (Li Fengyun et al., 2015).
Chemical Synthesis Routes
An efficient method for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization of functionalized enamides has been reported. This method utilizes Lawesson's reagent and leads to the introduction of various functional groups, such as ester, N-substituted carboxamide, or peptide functionalities in the 4-position of thiazoles, demonstrating the chemical versatility of thiazole derivatives (S. V. Kumar et al., 2013).
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) have been synthesized as a new class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. The synthesis relies on cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate, offering a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core (L. Mathieu et al., 2015).
Antibacterial Studies
New derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties. The compounds demonstrated moderate antibacterial activity in vitro against a variety of Gram-positive and Gram-negative bacteria. This study supports the potential of 2-amino-1,3-thiazole-4-carboxylic acid derivatives as frameworks for developing new antibacterial agents (Zina K. Al Dulaimy et al., 2017).
Safety And Hazards
Future Directions
The 2-aminothiazole scaffold, which includes 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the potential of this compound and its derivatives in the treatment of cancer and other diseases .
properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHQGNZJJXPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592788 | |
Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
802276-49-9 | |
Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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